molecular formula C₆H₁₁FO₅ B1140386 3-Deoxy-3-fluoro-D-galactose CAS No. 52904-86-6

3-Deoxy-3-fluoro-D-galactose

Cat. No.: B1140386
CAS No.: 52904-86-6
M. Wt: 182.15
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxy-3-fluoro-D-galactose is a fluorinated carbohydrate used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly valuable for its ability to mimic natural carbohydrates while offering enhanced stability and unique properties due to the presence of fluorine .

Mechanism of Action

Target of Action

3-Deoxy-3-fluoro-D-galactose (3DFGal) primarily targets the metabolic pathway of gram-positive pathogens . It is used as a tool for studying the enzymatic reaction catalyzed by galactokinase , which is involved in the conversion of 3DFGal to D-galactose .

Mode of Action

The interaction of 3DFGal with its targets results in a shift in the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis . This shift is facilitated by the compound’s structural similarity to D-galactose, allowing it to bind to the same enzymes and receptors .

Biochemical Pathways

3DFGal affects the glycolysis and gluconeogenesis pathways. By mimicking D-galactose, it competes for the same enzymes involved in these pathways . This competition results in a shift from glycolysis, the breakdown of glucose for energy, to gluconeogenesis, the production of glucose from non-carbohydrate sources .

Result of Action

The primary result of 3DFGal’s action is the shift in metabolic pathways in gram-positive pathogens . This shift can potentially disrupt the normal metabolic processes of these pathogens, inhibiting their growth and proliferation .

Action Environment

The action of 3DFGal can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of 3DFGal hydrolysis . Furthermore, the presence of other sugars, such as glucose, could potentially affect the compound’s efficacy by competing for the same metabolic pathways . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-galactose typically involves the fluorination of D-galactose derivatives. One common method starts with 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose, which undergoes a series of reactions including sulfonation and fluorination to yield the desired product . The reaction conditions often involve the use of tetra-alkylammonium fluoride in dipolar aprotic solvents like methyl cyanide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-3-fluoro-D-galactose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Deoxy-3-fluoro-D-glucose
  • 3-Deoxy-3-fluoro-L-fucose
  • 2-Deoxy-2-fluoro-D-glucose

Comparison

Compared to these similar compounds, 3-Deoxy-3-fluoro-D-galactose offers unique advantages due to its specific structural features. The presence of fluorine at the 3-position provides enhanced stability and unique reactivity, making it particularly useful in glycobiology research .

Properties

IUPAC Name

(3S,4S,5S,6R)-4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMRBAMACDBPKO-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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